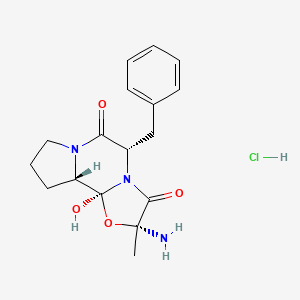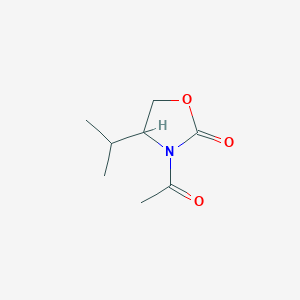
3-Acetyl-4-isopropyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-isopropyloxazolidin-2-one is a chemical compound with the molecular formula C8H13NO3 It belongs to the class of oxazolidinones, which are known for their diverse applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-isopropyloxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the base- or acid-promoted cyclization of glycidylcarbamates under triazabicyclodecene catalysis . These methods typically require specific reaction conditions, such as the presence of strong electron-withdrawing substituents or electron-donating groups in the aromatic substituent of glycidylcarbamate .
Industrial Production Methods
Industrial production of this compound is less common, but it can be scaled up using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
3-Acetyl-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the acetyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or isopropyl groups, using reagents like alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce alcohols or amines.
科学研究应用
3-Acetyl-4-isopropyloxazolidin-2-one has several scientific research applications:
作用机制
The mechanism of action of 3-Acetyl-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, ultimately leading to bacterial cell death. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
相似化合物的比较
3-Acetyl-4-isopropyloxazolidin-2-one can be compared with other oxazolidinone derivatives, such as linezolid, tedizolid, and contezolid . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications. For example:
Linezolid: Known for its use as an antibiotic against Gram-positive bacteria.
Tedizolid: A more potent derivative with improved pharmacokinetic properties.
Contezolid: Another derivative with a broader spectrum of antibacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
3-acetyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3 |
InChI 键 |
DDLQJZMVXVQYJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1COC(=O)N1C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



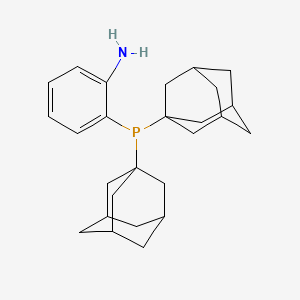
![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)



![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

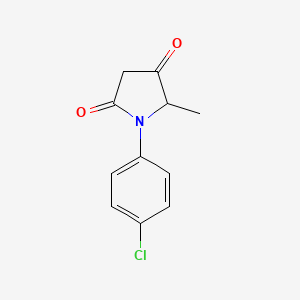
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
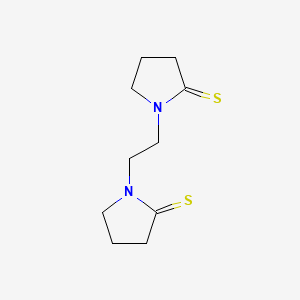
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

